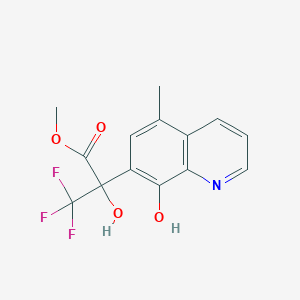
Methyl 3,3,3-trifluoro-2-hydroxy-2-(8-hydroxy-5-methylquinolin-7-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-(8-hydroxy-5-methylquinolin-7-yl)propanoate: is a complex organic compound characterized by the presence of trifluoromethyl and hydroxyquinoline groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-(8-hydroxy-5-methylquinolin-7-yl)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative, which can be achieved through the Skraup synthesis or other quinoline-forming reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-2-(8-hydroxy-5-methylquinolin-7-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline alcohols or amines.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-(8-hydroxy-5-methylquinolin-7-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-(8-hydroxy-5-methylquinolin-7-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA/RNA: Binding to nucleic acids, potentially affecting gene expression and protein synthesis.
Cellular Signaling: Modulating signaling pathways, such as those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Methyl 3,3,3-trifluoro-2-hydroxy-2-(8-hydroxy-5-methylquinolin-7-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3,3,3-trifluoro-2-hydroxy-2-(quinolin-7-yl)propanoate: Lacks the methyl and hydroxy groups on the quinoline ring, resulting in different chemical properties and reactivity.
Methyl 3,3,3-trifluoro-2-hydroxy-2-(5-methylquinolin-7-yl)propanoate: Similar structure but without the hydroxy group, affecting its biological activity and applications.
Methyl 3,3,3-trifluoro-2-hydroxy-2-(8-hydroxyquinolin-7-yl)propanoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12F3NO4 |
|---|---|
Molecular Weight |
315.24 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(8-hydroxy-5-methylquinolin-7-yl)propanoate |
InChI |
InChI=1S/C14H12F3NO4/c1-7-6-9(11(19)10-8(7)4-3-5-18-10)13(21,12(20)22-2)14(15,16)17/h3-6,19,21H,1-2H3 |
InChI Key |
UABGJLNNECVHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)C(C(=O)OC)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















